REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[Cl:7][c:8]1[n:9][cH:10][n:11][c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][c:17]12.[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH2:1]1[CH2:2][N:3]([c:8]2[n:9][cH:10][n:11][c:12]3[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][c:17]23)[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2ncnc(Cl)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1ccc2ncnc(N3CCNCC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |